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Executive Summary

Hesperetin dihydrochalcone (HDC) is a flavonoid derivative used as a flavoring agent. This
technical guide provides an in-depth review of its safety and toxicity profile, drawing from
comprehensive non-clinical studies. The available data indicate that hesperetin
dihydrochalcone is not genotoxic. Subchronic and developmental toxicity studies have
identified high No-Observed-Adverse-Effect-Levels (NOAELS), supporting its safe use under
current exposure levels. Much of the safety assessment for HDC is based on data from its
glycosylated precursor, neohesperidin dihydrochalcone (NHDC), which is metabolized to HDC

in vivo.

Introduction

Hesperetin dihydrochalcone (C16H160e6) is the aglycone of neohesperidin dihydrochalcone
(NHDC), a semi-synthetic intense sweetener and flavor enhancer derived from citrus fruits.[1]
[2] As HDC is a primary metabolite of NHDC, its safety profile is critical for risk assessment.[3]
This document synthesizes the available toxicological data on HDC, providing detailed
experimental protocols and summarizing quantitative endpoints to inform researchers and drug
development professionals.

Metabolism
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The primary route of exposure to hesperetin dihydrochalcone for most individuals is through
the consumption of NHDC. In the gastrointestinal tract, NHDC is metabolized by the intestinal
microbiota. The first step is the deglycosylation of NHDC to hesperetin dihydrochalcone 4'-(3-
D-glucoside, which is subsequently hydrolyzed to the aglycone, hesperetin dihydrochalcone
(HDC).[1] Further degradation of HDC can occur, leading to the formation of 3-(3-hydroxy-4-
methoxyphenyl)propionic acid and likely phloroglucinol.[1]
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Caption: Metabolic conversion of NHDC to HDC by intestinal microbiota.

Toxicological Profile

The safety of hesperetin dihydrochalcone has been evaluated through a series of
toxicological studies, including assessments of genotoxicity, subchronic toxicity, and
developmental toxicity.

Acute Toxicity

While specific acute oral toxicity studies (e.g., LD50) for hesperetin dihydrochalcone are not
extensively detailed in the reviewed literature, studies on structurally related compounds
provide relevant insights. For instance, a single oral gavage study on hesperetin-7-glucoside—
B-cyclodextrin inclusion complex (HPTGCD) in rats showed no mortality or clinical signs of
toxicity at doses up to 2000 mg/kg body weight.[4][5]

Subchronic Toxicity

A key 90-day oral toxicity study in rats is central to the safety assessment of HDC. Although the
study was conducted on NHDC, its findings are considered highly relevant for HDC.

Table 1: Summary of 90-Day Oral Toxicity Study of Neohesperidin Dihydrochalcone in Rats
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Parameter

Details

Test Guideline

OECD Guideline 408

Species/Strain

Rat (Wistar)

Groups

10 males and 10 females per group

Dosage Levels

0, 500, 1000, and 2000 mg/kg body weight/day

Route of Administration

Oral gavage

Duration

90 days

Key Findings

- No adverse effects on clinical signs, body
weight, food consumption, hematology, or
clinical chemistry. - At all doses tested (100—
1000 mg/kg bw per day), indications of effects
on thyroid hormone levels were observed.
However, these were not accompanied by
histopathological changes indicative of
hypothyroidism and were thus not considered

adverse.

No-Observed-Adverse-Effect Level (NOAEL)

1000 mg/kg body weight/day (used as a
reference point for HDC)

Data extrapolated from EFSA evaluations of hesperetin dihydrochalcone.[6]
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Caption: Generalized workflow for a 90-day repeated dose oral toxicity study.
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Genotoxicity and Mutagenicity

Hesperetin dihydrochalcone has been evaluated for its genotoxic potential using a battery of
in vitro assays and has shown no evidence of mutagenic or clastogenic activity.

Table 2: Summary of Genotoxicity Studies for Hesperetin Dihydrochalcone

Metabolic Concentration
Assay Type Test System L. Result
Activation Range
Salmonella
typhimurium
Bacterial strains (e.g.,
Reverse TA98, TA100, With and without ~ Up to 5000 p ]
. . Negative
Mutation Assay TA1535, TA1537) SS9 mix g/plate
(Ames Test) and Escherichia
coli (e.g., WP2
UvrA)
Cultured
In Vitro mammalian cells i ) )
) With and without ~ Varies based on )
Micronucleus (e.g., human ] o Negative
S9 mix cytotoxicity
Test lymphocytes,
CHO cells)

Based on studies of structurally related hesperetin glucosides and EFSA panel conclusions.[4]

[5]
The Ames test assesses the potential of a substance to induce gene mutations.

 Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium and/or
tryptophan-requiring (trp-) strains of Escherichia coli are used.[7][8]

o Metabolic Activation: The test is performed with and without a mammalian liver homogenate
(S9 fraction) to mimic metabolic activation in mammals.[9]

o Exposure: The bacterial strains are exposed to various concentrations of the test substance
on agar plates with a minimal amount of histidine (or tryptophan).[8]
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¢ Incubation: Plates are incubated at 37°C for 48-72 hours.[9]

« Evaluation: A positive result is indicated by a significant, dose-dependent increase in the
number of revertant colonies (bacteria that have mutated back to a state where they can
synthesize their own histidine/tryptophan) compared to the negative control.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191844?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

